molecular formula C20H31N3O B12895079 8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol CAS No. 95237-14-2

8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol

Cat. No.: B12895079
CAS No.: 95237-14-2
M. Wt: 329.5 g/mol
InChI Key: BVSKQFHDRLJONS-UHFFFAOYSA-N
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Description

8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a diethylaminohexyl group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Diethylaminohexyl Group: The diethylaminohexyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 6-bromohexyl diethylamine under basic conditions.

    Methylation: The final step involves the methylation of the quinoline core at the 4-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminohexyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in the treatment of leishmaniasis, the compound is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites . This results in the disruption of parasite metabolism and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

CAS No.

95237-14-2

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

8-[6-(diethylamino)hexylamino]-4-methylquinolin-6-ol

InChI

InChI=1S/C20H31N3O/c1-4-23(5-2)13-9-7-6-8-11-21-19-15-17(24)14-18-16(3)10-12-22-20(18)19/h10,12,14-15,21,24H,4-9,11,13H2,1-3H3

InChI Key

BVSKQFHDRLJONS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)O

Origin of Product

United States

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